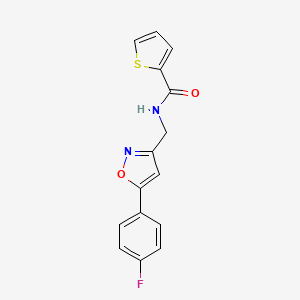![molecular formula C9H14FNO2 B2899465 N-[4-(Fluoromethyl)oxan-4-yl]prop-2-enamide CAS No. 2190141-29-6](/img/structure/B2899465.png)
N-[4-(Fluoromethyl)oxan-4-yl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(Fluoromethyl)oxan-4-yl]prop-2-enamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is classified as an oxanamide, which is a group of organic compounds that contain a cyclic ether and an amide group.
Mechanism of Action
The mechanism of action of N-[4-(Fluoromethyl)oxan-4-yl]prop-2-enamide is not fully understood. However, studies have shown that this compound inhibits the activity of enzymes such as topoisomerase II and DNA polymerase, which are essential for the growth and replication of cancer cells. This inhibition leads to the induction of apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. Studies have shown that this compound can induce DNA damage and inhibit the cell cycle, leading to the inhibition of cancer cell growth. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
N-[4-(Fluoromethyl)oxan-4-yl]prop-2-enamide has several advantages and limitations for lab experiments. One of the main advantages of this compound is its potent antitumor activity, which makes it a useful tool for studying the mechanisms of cancer cell growth and replication. Additionally, this compound is relatively easy to synthesize and purify, making it readily available for use in lab experiments. However, one of the main limitations of this compound is its potential toxicity, which could limit its use in certain experiments.
Future Directions
There are several future directions for the study of N-[4-(Fluoromethyl)oxan-4-yl]prop-2-enamide. One of the most promising directions is the development of new anticancer drugs based on the structure of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of inflammatory diseases. Finally, research is needed to evaluate the potential toxicity of this compound and to develop methods for minimizing its toxicity in lab experiments.
Synthesis Methods
The synthesis of N-[4-(Fluoromethyl)oxan-4-yl]prop-2-enamide is a complex process that involves several steps. The most common method for synthesizing this compound is by reacting 4-(Fluoromethyl)oxan-4-amine with prop-2-enoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of this compound, which can be further purified using various techniques such as column chromatography.
Scientific Research Applications
N-[4-(Fluoromethyl)oxan-4-yl]prop-2-enamide has several potential applications in scientific research. One of the most promising applications of this compound is in the field of medicinal chemistry. Studies have shown that this compound exhibits potent antitumor activity, making it a potential candidate for the development of anticancer drugs. Additionally, this compound has been shown to have antibacterial and antifungal properties, which could be useful in the development of new antibiotics.
properties
IUPAC Name |
N-[4-(fluoromethyl)oxan-4-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14FNO2/c1-2-8(12)11-9(7-10)3-5-13-6-4-9/h2H,1,3-7H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALPAOFUIPAGXJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1(CCOCC1)CF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

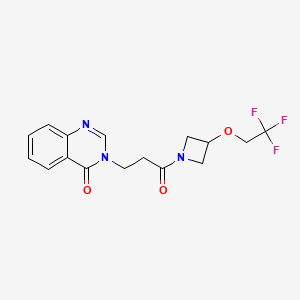
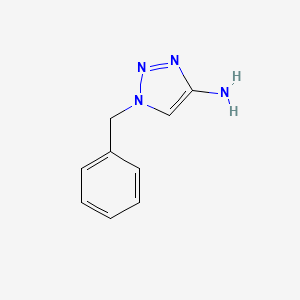
![6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide](/img/structure/B2899386.png)

![N-[1-(3-bromo-4-methoxyphenyl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2899390.png)
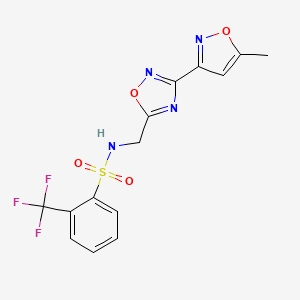
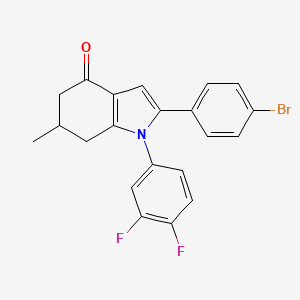
![6-ethyl-2-(4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2899397.png)

![(2Z)-2-[(4-chlorophenyl)sulfonylhydrazinylidene]-N-(2-methylphenyl)chromene-3-carboxamide](/img/structure/B2899400.png)
![2-[(3-methoxybenzyl)sulfanyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B2899402.png)
![3-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine](/img/structure/B2899403.png)

